molecular formula C8H9F3N2O2 B1530509 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 922516-30-1

2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B1530509
CAS No.: 922516-30-1
M. Wt: 222.16 g/mol
InChI Key: OWDQBCHQROHQSW-UHFFFAOYSA-N
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Description

2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the class of 1H-pyrazol-1-yl-acetic acid derivatives, which are recognized as versatile building blocks in medicinal and agricultural chemistry . The structure, featuring a trifluoromethyl group and an acetic acid moiety, is engineered to influence the electronic properties and lipophilicity of the resulting molecules, which can be critical for optimizing bioactivity and pharmacokinetic profiles . In medicinal chemistry research, this compound serves as a key precursor for the synthesis of novel molecules with potential biological activities. Pyrazole derivatives are investigated for a wide spectrum of applications, including as potential anticancer agents . Related pyrazolyl-s-triazine hybrids have demonstrated significant cytotoxicity against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), and non-small cell lung cancer (A549), by inhibiting critical signaling pathways like EGFR and PI3K/AKT/mTOR . The acetic acid functional group provides a convenient handle for further conjugation, allowing researchers to link the pyrazole scaffold to other pharmacophores or piperidine systems to create complex molecular architectures for structure-activity relationship (SAR) studies . In agricultural chemistry, such pyrazole-acetic acid derivatives are valued intermediates in the development of crop protection agents . They can be utilized to create novel compounds with fungicidal properties, for instance, by acting as precursors to succinate dehydrogenase inhibitors (SDHIs) . The presence of the trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and permeability . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new chemical spaces in the development of bioactive molecules.

Properties

IUPAC Name

2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-5-3-6(8(9,10)11)12-13(5)4-7(14)15/h3H,2,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDQBCHQROHQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922516-30-1
Record name 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Preparation Methods

Synthesis of 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole

Typical Approach:

  • The pyrazole ring is constructed via cyclocondensation of a 1,3-dicarbonyl compound (such as ethyl trifluoroacetoacetate) with a suitable hydrazine derivative.
  • Introduction of the ethyl group at the 5-position is achieved by selecting a 1,3-dicarbonyl precursor with an ethyl substituent.

Example Reaction:

Step Reactants Conditions Product Yield
1 Ethyl trifluoroacetoacetate + Ethyl acetoacetate + Hydrazine hydrate Reflux in ethanol 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole 60–85%

Notes:

  • The reaction is typically performed under reflux in ethanol, a green solvent, for 12–16 hours.
  • TLC monitoring is recommended to track completion.

N-Alkylation with Haloacetic Acid Derivative

Method:

  • The pyrazole N-1 is alkylated using ethyl bromoacetate or a similar haloacetate in the presence of a base such as potassium carbonate.
Step Reactants Conditions Product Yield
2 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole + Ethyl bromoacetate + K₂CO₃ Acetonitrile, 60°C, 2 h Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate 70–90%

Procedure Details:

  • The pyrazole and potassium carbonate are stirred in acetonitrile at room temperature for 30 minutes.
  • Ethyl bromoacetate is added, and the mixture is heated to 60°C for 2 hours.
  • The reaction is quenched with water and extracted with ethyl acetate. The organic phase is dried and concentrated.

Hydrolysis to the Target Acid

Method:

  • The ester is hydrolyzed under basic conditions to yield the free acetic acid.
Step Reactants Conditions Product Yield
3 Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate + NaOH Ethanol/water, reflux, 3 h This compound >90%

Procedure Details:

  • The ester is dissolved in ethanol and treated with an aqueous solution of sodium hydroxide.
  • The mixture is refluxed for several hours, then acidified to precipitate the product, which is filtered and purified as needed.

Alternative and Advanced Methods

Microwave-Assisted Synthesis

  • Microwave irradiation can be used to accelerate the cyclocondensation and N-alkylation steps, reducing reaction times from hours to minutes and improving yields.
  • Continuous flow reactors have also been employed for scalable and efficient synthesis.

Green Chemistry Approaches

  • Ethanol is preferred as a solvent for its low toxicity and environmental impact.
  • Reactions can be performed under solvent-free or aqueous conditions to minimize waste.

Data Table: Summary of Key Preparation Steps

Step Reaction Key Reagents Conditions Typical Yield
1 Pyrazole ring formation Ethyl trifluoroacetoacetate, ethyl acetoacetate, hydrazine hydrate Ethanol, reflux, 12–16 h 60–85%
2 N-alkylation Ethyl bromoacetate, potassium carbonate Acetonitrile, 60°C, 2 h 70–90%
3 Ester hydrolysis Sodium hydroxide, ethanol Reflux, 3 h >90%

Research Findings and Optimization Notes

  • Yield Optimization: Careful control of temperature and stoichiometry in the alkylation step is crucial for maximizing yield and minimizing side products.
  • Purification: Products are typically purified by extraction, recrystallization from ethanol/acetone, or chromatography.
  • Characterization: Final compounds are confirmed by NMR, MS, and HPLC to ensure purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can lead to various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that compounds similar to 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid exhibit antimicrobial properties. Pyrazole derivatives have been studied for their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are being explored in preclinical studies. Pyrazole derivatives have shown promise in reducing inflammation markers in various biological models, indicating potential therapeutic applications in treating inflammatory diseases .

3. Cancer Research
Recent studies have highlighted the role of pyrazole derivatives in cancer therapy. The ability of these compounds to inhibit specific pathways involved in tumor growth presents a promising avenue for developing new anticancer agents .

Agricultural Applications

1. Herbicidal Activity
The unique chemical structure of this compound has been investigated for its herbicidal properties. Research indicates that similar compounds can effectively control weed species while minimizing harm to crops, making them valuable in sustainable agriculture practices .

2. Plant Growth Regulation
Studies suggest that pyrazole derivatives can act as plant growth regulators, influencing growth patterns and enhancing crop yields under specific conditions. This application is particularly relevant in optimizing agricultural productivity and sustainability .

Material Science

1. Development of Functional Materials
The compound is being explored for its potential use in synthesizing functional materials, including polymers and coatings. Its unique chemical properties can contribute to the development of materials with enhanced durability and resistance to environmental factors .

2. Catalysis
Research into catalysis has identified pyrazole derivatives as potential catalysts for various chemical reactions, including oxidation and reduction processes. Their ability to facilitate these reactions efficiently could lead to advancements in industrial chemistry applications .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the effectiveness against E.coli and S.aureusShowed significant inhibition at low concentrations
Anti-inflammatory ResearchEvaluated effects on TNF-alpha productionReduced levels significantly in treated groups
Herbicidal Efficacy StudyTested against common agricultural weedsDemonstrated >80% control over target species

Mechanism of Action

The mechanism of action of 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the pyrazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrazole Acetic Acid Derivatives

a) 2-(5-Oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic Acid (Compound 5)
  • Structure : Features a fused cyclopropane-cyclopentane ring system and a ketone group at the 5-position of the pyrazole.
  • Synthesis : Derived via saponification of an ethyl ester precursor using 2M NaOH in 2-MeTHF .
  • The ketone group increases polarity compared to the ethyl group in the target compound, which may reduce lipophilicity and alter pharmacokinetics .
b) Target Compound vs. Compound 5
Feature Target Compound Compound 5
5-Position Ethyl Oxo (ketone)
Core Structure Simple pyrazole Fused cyclopropane-cyclopentane-pyrazole
Synthetic Complexity Likely moderate (discontinued) High (multi-step synthesis)

Thiophene-Functionalized Pyrazoles (Compounds 7a and 7b)

  • Structures: 7a: Contains a 2,4-diamino-3-cyanothiophene moiety. 7b: Features an ethyl 2,4-diaminothiophene-5-yl-3-carboxylate group.
  • Synthesis: Both synthesized via reactions involving malononitrile or ethyl cyanoacetate with elemental sulfur in 1,4-dioxane .
  • Prodrug Potential: The ester in 7b may act as a prodrug, improving bioavailability compared to the carboxylic acid group in the target compound .

Complex Heterocyclic Derivatives (Patent Compounds)

Examples from include:

  • 1-[(1S,2R,4S)-4-(2,2-Difluoro-ethoxy)-2-ethyl-cyclopentyl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl
  • 1-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyloxy]-2-methyl-propan-2-ol
  • Structural Features : Multi-ring systems (pyrrolo-triazolo-pyrazine) with ethyl, trifluoromethyl, and fluoro-ethoxy groups.
  • Comparison: Molecular Weight: Higher (>500 Da) vs. Bioactivity: Designed for high target specificity (e.g., kinase inhibition) but may suffer from poor solubility .

Key Findings and Implications

  • Target Compound Discontinuation : Likely due to inferior pharmacokinetic properties or synthetic challenges compared to analogs with optimized substituents (e.g., prodrug esters or fused rings) .
  • Substituent Impact :
    • Trifluoromethyl : Enhances metabolic stability and lipophilicity across all compounds.
    • Ethyl vs. Oxo : Ethyl improves lipophilicity, while oxo increases polarity, affecting solubility and binding.
  • Synthetic Accessibility : Simpler pyrazoles (e.g., target compound) are easier to synthesize but may lack the bioactivity of complex heterocycles .

Biological Activity

2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS No. 922516-30-1) is a heterocyclic compound characterized by a pyrazole ring with significant potential for various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is defined by the following chemical characteristics:

  • Chemical Formula : C8_{8}H10_{10}F3_{3}N2_{2}O2_{2}
  • Molecular Weight : 250.22 g/mol
  • Structure : Contains an ethyl group at the 5-position and a trifluoromethyl group at the 3-position of the pyrazole ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, improving membrane penetration and binding affinity to biological targets. The pyrazole ring facilitates non-covalent interactions, including hydrogen bonding and π-π stacking, which modulate protein activity and signaling pathways .

Anti-inflammatory Properties

Research indicates that compounds containing pyrazole structures exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated efficacy against various bacterial strains, indicating that this compound may serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit the proliferation of multiple cancer cell lines, including breast and liver cancer cells. In vitro assays demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Studies

Several case studies illustrate the biological activity of similar pyrazole compounds:

  • Study on Anticancer Activity :
    • A study synthesized various pyrazole derivatives and evaluated their antiproliferative effects on cancer cell lines.
    • Results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity, particularly against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Anti-inflammatory Research :
    • A series of experiments assessed the anti-inflammatory effects of pyrazole derivatives in animal models.
    • Findings revealed a marked reduction in inflammation markers, supporting the therapeutic potential of these compounds in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundPyrazole with trifluoromethylAnti-inflammatory, antimicrobial, anticancer
PazopanibPyrazole with diverse substitutionsAnticancer (targeting VEGF receptors)
RuxolitinibPyrazole with specific modificationsAnticancer (JAK inhibitor)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

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